N-(4-acetylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Overview
Description
N-(4-acetylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is 368.15362070 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cannabinoid Receptor Antagonists
Research has focused on understanding the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. For example, the study of biarylpyrazole compounds, including similar structures to "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," has provided insights into their potential to serve as pharmacological probes or therapeutic agents that can antagonize the effects of cannabinoids. These compounds are explored for their utility in characterizing cannabinoid receptor binding sites and potentially mitigating the adverse effects of cannabinoid and cannabimimetic agents (R. Lan et al., 1999).
Medical Imaging Agents
The synthesis and evaluation of methoxy and fluorine analogs, including structures akin to "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," have been undertaken to develop tracers for medical imaging. These efforts aim to create positron emission tomography (PET) ligands for imaging cerebral cannabinoid CB1 receptors, demonstrating the importance of such compounds in advancing diagnostic capabilities (Shintaro Tobiishi et al., 2007).
Antipsychotic Drug Development
Investigations into conformationally constrained butyrophenones, which share structural similarities with "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," have been conducted to assess their potential as antipsychotic drugs. These studies focus on compounds that exhibit affinity for dopamine and serotonin receptors, with the aim of developing drugs that are effective against psychotic disorders with a lower risk of inducing extrapyramidal side effects (E. Raviña et al., 2000).
Novel Pharmacological Compounds
Research on the molecular interaction of cannabinoid receptor antagonists, which includes the examination of structures analogous to "N-(4-acetylphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide," contributes to a better understanding of how these compounds interact with CB1 receptors. Such studies are crucial for designing more effective therapeutic agents by elucidating the steric and electrostatic requirements for receptor binding and antagonist activity (J. Shim et al., 2002).
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14(25)15-5-7-19(8-6-15)23-20(26)16-9-11-24(12-10-16)21(27)17-3-2-4-18(22)13-17/h2-8,13,16H,9-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGNYOIISNVDRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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